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Compound of Interest

Compound Name: Finafloxacin

Cat. No.: B1662518

For Immediate Release

[City, State] — [Date] — This technical guide provides an in-depth analysis of the core
physicochemical properties of Finafloxacin hydrochloride, a fluoroquinolone antibiotic.
Designed for researchers, scientists, and professionals in drug development, this document
collates essential quantitative data, details established experimental methodologies for its
characterization, and visualizes key pathways and processes to facilitate a comprehensive
understanding of this active pharmaceutical ingredient (API).

Finafloxacin is distinguished by its enhanced antibacterial activity in acidic environments, a
characteristic linked to its unique chemical structure. Understanding its fundamental
physicochemical properties is paramount for formulation development, analytical method
validation, and predicting its behavior in biological systems.

Core Physicochemical Properties

Finafloxacin hydrochloride is a synthetic fluoroquinolone derivative with an 8-cyano
substituent and a 7-pyrrolo-oxazinyl moiety.[1] This structure imparts specific characteristics
that influence its solubility, absorption, and antibacterial action. The hydrochloride salt form is
utilized to improve its pharmaceutical properties.

Quantitative Data Summary
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The following tables summarize the key physicochemical parameters of Finafloxacin and its

hydrochloride salt, compiled from various sources.

Table 1: General and Structural Properties of Finafloxacin Hydrochloride

Property Value Source(s)
(-)-8-cyano-1-cyclopropyl-6-
fluoro-7-[(4aS,7aS)-
hexahydropyrrolo[3,4-b]-1,4-

Chemical Name ) yeropy [ ) [2]
oxazin-6(2H)-y]-4-oxo-1,4-
dihydroquinoline-3-carboxylic
acid hydrochloride

Molecular Formula C20H20CIFN40a4 [31[41[5]

Molecular Weight 434.85 g/mol [31[5]

CAS Number 209342-41-6 [3]

White to yellow powder or
Appearance [21[61[7]
crystals
Table 2: Solubility and Dissociation Constants
Property Value Conditions Source(s)
. 0.125 mg/mL (Slightly -~

Water Solubility Not specified [21[61[7]

soluble)

5.5 mg/mL pH 7 [8]

1.9 mg/mL pH 4.5 [8]

DMSO Solubility Soluble Not specified [9][10]

pKaz 5.6 Carboxylate function [2][8]

pKaz 7.8 N in C7 substituent [2][8]

Table 3: Thermal and Stability-Related Properties
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Property Value Source(s)
Melting Point >210°C (decomposes) [11]
Hygroscopicity Hygroscopic [11]
Stability in Solid State Stable for = 4 years at -20°C
LogP (Octanol/Water) -15 pH 1

-0.6 pH 7

Key Experimental Protocols

This section provides detailed methodologies for determining the critical physicochemical
properties of Finafloxacin hydrochloride. These protocols are based on standard
pharmaceutical analysis techniques and can be adapted by researchers for specific laboratory
conditions.

Determination of Aqueous Solubility by HPLC

This method is suitable for determining the solubility of sparingly soluble compounds like
Finafloxacin hydrochloride at various pH levels.

Objective: To quantify the equilibrium solubility of Finafloxacin hydrochloride in different
aqueous buffers.

Methodology:
» Preparation of Saturated Solutions:

o Add an excess amount of Finafloxacin hydrochloride powder to a series of vials
containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

o Ensure a sufficient excess of solid material remains undissolved to confirm saturation.

o Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 £ 1
°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
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e Sample Preparation:

o After equilibration, allow the suspensions to settle.

o Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are
transferred.

o Filter the supernatant through a 0.45 um syringe filter to remove any undissolved
microparticles.

e HPLC Analysis:

o Dilute the filtered, clarified saturated solution with the mobile phase to a concentration
within the calibrated range of the HPLC method.

o Inject the diluted sample into a validated HPLC system. A typical system for a
fluoroquinolone might consist of:

» Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um).

= Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1%
phosphoric acid in water, pH adjusted) and an organic solvent like acetonitrile.

» Flow Rate: 1.0 mL/min.

» Detection: UV detector set at a wavelength of maximum absorbance for Finafloxacin
(e.g., ~280 nm).

» Column Temperature: 35 °C.

e Quantification:

o Prepare a calibration curve using standard solutions of Finafloxacin hydrochloride of
known concentrations.

o Determine the concentration of the diluted sample by interpolating its peak area from the
calibration curve.
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o Calculate the original solubility in the buffer by multiplying the determined concentration by
the dilution factor.

Workflow for HPLC-based Solubility Determination

Sample Preparation

Add excess Finafloxacin HCI to buffers of varying pH

Agitate at constant temperature (e.g., 37°C) for 24-48h

Filter supernatant (0.45 pum) to remove solids

Dilute filtered sample with mobile phase

Inject sample into validated HPLC system

Quantify using a standard calibration curve

Calculation

Calculate solubility (mg/mL) from diluted concentration

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b1662518?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for determining aqueous solubility via HPLC.

Determination of pKa by Potentiometric Titration

This is a precise method for determining the acid dissociation constants (pKa) of ionizable
compounds.

Objective: To determine the pKa values corresponding to the carboxylic acid and the basic
amine functions of Finafloxacin.

Methodology:

¢ Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers with known
pH values (e.g., 4.0, 7.0, and 10.0).[6]

e Sample Preparation:

o Accurately weigh and dissolve a sample of Finafloxacin hydrochloride in a suitable
solvent (e.g., a co-solvent system like methanol/water if sparingly soluble in water) to
create a solution of known concentration (e.g., 1 mM).[6]

o Maintain a constant ionic strength throughout the experiment by adding a background
electrolyte like 0.15 M KCI.[6]

o Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere
with the titration of basic groups.[9]

o Titration Procedure:

o Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the
calibrated pH electrode.

o To determine both pKa values, perform a titration with a standardized solution of a strong
base (e.g., 0.1 M NaOH).

o Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
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o Record the pH value and the volume of titrant added after each increment. Continue the

titration past the equivalence points.

o Data Analysis:

o Plot the measured pH values against the volume of titrant added to generate a titration

curve.

o The pKa values can be determined from the half-equivalence points. The first derivative of
the titration curve (ApH/AV) can be plotted against the titrant volume to precisely locate
the equivalence points (peaks). The pH at half the volume of titrant required to reach each
equivalence point corresponds to a pKa value.

Logical Flow for Potentiometric pKa Determination
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Prepare Finafloxacin HCI solution with constant ionic strength

Titrate with standardized NaOH solution

Record pH after each titrant addition

!

Plot pH vs. Volume of NaOH

!

Analyze titration curve to find equivalence points

!

Determine pKa values at half-equivalence points

pKa Values
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Caption: Process for pKa determination using potentiometric titration.

Stability Indicating Method Development by Forced
Degradation Studies

This protocol outlines the process for developing a stability-indicating HPLC method by
intentionally degrading the drug substance under various stress conditions.
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Objective: To identify potential degradation products and develop an analytical method that can
separate and quantify Finafloxacin hydrochloride in the presence of these degradants.

Methodology:

e Preparation of Stressed Samples:
o Prepare solutions of Finafloxacin hydrochloride (e.g., 1 mg/mL) in a suitable solvent.
o Subiject the solutions to the following stress conditions, aiming for 5-20% degradation:

» Acid Hydrolysis: 0.1 M HCI at 60°C for a specified time (e.g., 30 minutes to a few
hours).[12]

» Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.[12] Neutralize the samples
after the stress period.

= Oxidation: 3% H20:2 at room temperature for a specified time (e.g., up to 7 days).[13]

» Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a set
duration.[13]

» Photodegradation: Expose the solution to a light source providing both UV and visible
light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[13]

o Include an unstressed control sample for comparison.
o HPLC Method Development:
o Analyze the stressed and unstressed samples using an HPLC-UV/DAD system.

o Develop a chromatographic method (typically reverse-phase) by optimizing the column,
mobile phase composition (including pH and organic modifier), gradient, and flow rate to
achieve adequate separation between the parent Finafloxacin peak and all degradation
product peaks.

o A Diode Array Detector (DAD) is crucial for assessing peak purity to ensure that the main
drug peak is not co-eluting with any degradants.
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¢ Method Validation:

o Once the method is optimized, validate it according to ICH guidelines for parameters such
as specificity, linearity, accuracy, precision, and robustness. The ability to separate the
parent drug from all degradation products demonstrates the method's stability-indicating
nature.

Mechanism of Action: Inhibition of Bacterial DNA
Synthesis

Finafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two
essential bacterial type Il topoisomerase enzymes: DNA gyrase and topoisomerase |V.[14][15]
[16] These enzymes are critical for bacterial DNA replication, transcription, repair, and
recombination.[14][16]

» DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a
crucial step for relieving torsional stress during DNA replication and transcription.

» Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the
daughter chromosomes after DNA replication, allowing them to segregate into the daughter
cells.

By forming a stable complex with these enzymes and the bacterial DNA, Finafloxacin traps
the enzymes in a state where they have cleaved the DNA but cannot re-ligate it.[15] This leads
to a cascade of events including the cessation of DNA synthesis, induction of the SOS
response, and ultimately, bacterial cell death.

Signaling Pathway of Finafloxacin's Antibacterial Action
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Caption: Finafloxacin inhibits DNA gyrase and topoisomerase IV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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